molecular formula C17H14N4O4 B12185939 4-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide

4-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide

Cat. No.: B12185939
M. Wt: 338.32 g/mol
InChI Key: UJDADBFEUASVKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide is a complex organic compound that features a furan ring, a pyridazinone moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of Pyridazinone Moiety: The pyridazinone ring is formed by the condensation of hydrazine derivatives with diketones or keto acids.

    Coupling Reactions: The furan and pyridazinone intermediates are then coupled through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final Assembly: The final compound is assembled by attaching the benzamide group through another coupling reaction, often facilitated by catalysts or activating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of base catalysts.

Major Products

    Oxidation: Furanones, carboxylic acids.

    Reduction: Dihydropyridazines.

    Substitution: Substituted benzamides.

Scientific Research Applications

4-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammation, cancer, or infectious diseases.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan and pyridazinone moieties can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    4-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide.

    4-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzylamine: Similar structure but with a benzylamine group.

Uniqueness

4-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide is unique due to its combination of a furan ring, pyridazinone moiety, and benzamide group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H14N4O4

Molecular Weight

338.32 g/mol

IUPAC Name

4-[[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetyl]amino]benzamide

InChI

InChI=1S/C17H14N4O4/c18-17(24)11-3-5-12(6-4-11)19-15(22)10-21-16(23)8-7-13(20-21)14-2-1-9-25-14/h1-9H,10H2,(H2,18,24)(H,19,22)

InChI Key

UJDADBFEUASVKE-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.